molecular formula C7H4Cl3NO2 B14781879 2-Amino-3,4,6-trichlorobenzoic acid

2-Amino-3,4,6-trichlorobenzoic acid

Cat. No.: B14781879
M. Wt: 240.5 g/mol
InChI Key: GFDJYRBBYIMPOI-UHFFFAOYSA-N
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Description

2-Amino-3,4,6-trichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl3NO2. It is a derivative of benzoic acid, where three chlorine atoms and an amino group are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,6-trichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by aminationThe reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or amines under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps such as crystallization and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,6-trichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3,4,6-trichlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3,4,6-trichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. Its chlorinated structure allows it to penetrate cell membranes and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,6-trichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4Cl3NO2

Molecular Weight

240.5 g/mol

IUPAC Name

2-amino-3,4,6-trichlorobenzoic acid

InChI

InChI=1S/C7H4Cl3NO2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,11H2,(H,12,13)

InChI Key

GFDJYRBBYIMPOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)N)C(=O)O)Cl

Origin of Product

United States

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